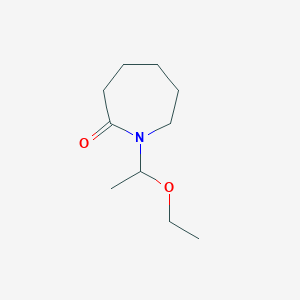

1-(1-Ethoxyethyl)azepan-2-one

Description

1-(1-Ethoxyethyl)azepan-2-one is a seven-membered lactam (azepan-2-one) substituted with a 1-ethoxyethyl group at the nitrogen atom. This structural motif combines the reactivity of a lactam ring with the ether functionality of the ethoxyethyl substituent.

Properties

IUPAC Name |

1-(1-ethoxyethyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-9(2)11-8-6-4-5-7-10(11)12/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOXFUZMFQJJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1CCCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethoxyethyl)azepan-2-one can be achieved through various methods. One common approach involves the ring-expansion reaction of a cyclohexanone derivative. For instance, a 4-substituted cyclohexanone can be reacted with a chiral 1,3-azidopropanol derivative in the presence of a Lewis acid promoter like boron trifluoride etherate (BF3.OEt2). This reaction leads to the formation of the azepane ring with high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethoxyethyl)azepan-2-one undergoes various chemical reactions, including:

Oxidation: The ketone functional group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to form alcohols or amines.

Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Ethoxyethyl)azepan-2-one has various applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other proteins. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- Tosyl Group : The electron-withdrawing tosyl substituent in 1-Tosylazepan-2-one enhances leaving-group ability, facilitating nucleophilic substitution reactions .

- Ethoxyethyl Group : The ether-linked substituent in this compound likely stabilizes the lactam ring while improving lipophilicity, advantageous for drug delivery systems.

- Adamantyl Group : The rigid, hydrophobic adamantyl group in 1-(1-Adamantyl)azepan-2-one may improve blood-brain barrier penetration, relevant to CNS-targeting therapeutics .

Synthetic Accessibility :

- Tosyl-substituted derivatives are synthesized via GP16 conditions with yields up to 93%, suggesting reliable scalability . Similar methods could apply to the ethoxyethyl variant, though specific protocols require further investigation.

Functional Versatility: Hydroxymethyl and aminopropyl derivatives (e.g., ) offer sites for further functionalization, such as esterification or amide bond formation, enabling diverse molecular libraries. The triazole-containing compound highlights the integration of heterocycles for biological activity screening.

Physical Properties: Tosyl-substituted compounds exhibit higher melting points (100–154°C) due to strong intermolecular forces from the sulfonyl group . Ethoxyethyl and adamantyl variants likely have lower melting points, favoring solubility in non-polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.